molecular formula C17H20N2 B1265493 1-benzhydryl-N-methylazetidin-3-amine CAS No. 69159-49-5

1-benzhydryl-N-methylazetidin-3-amine

Cat. No.: B1265493
CAS No.: 69159-49-5
M. Wt: 252.35 g/mol
InChI Key: FQFKVNTZBGKHLL-UHFFFAOYSA-N
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Description

1-Benzhydryl-N-methylazetidin-3-amine, also known as AB-PINACA, is a synthetic compound with the molecular formula C₁₇H₂₀N₂ and a molecular weight of 252.35 g/mol.

Preparation Methods

The synthesis of 1-benzhydryl-N-methylazetidin-3-amine involves several steps. One common method includes the reaction of N-(1-benzhydrylazetidin-3-yl)-N-methylamine with di-tert-butyl dicarbonate in the presence of N,N-diisopropyl-N-ethylamine as a base. The reaction is carried out in dichloromethane at room temperature for one hour . The mixture is then evaporated to dryness, and the residue is purified by chromatography on silica gel, eluting with dichloromethane followed by a mixture of ethyl acetate and dichloromethane (1:20) to yield the desired product .

Chemical Reactions Analysis

1-Benzhydryl-N-methylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include dichloromethane as a solvent, room temperature conditions, and the use of bases or acids to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its interactions with biological systems, particularly its binding affinity to cannabinoid receptors.

    Medicine: Research has explored its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-methylazetidin-3-amine involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the compound’s observed effects on pain, inflammation, and other physiological processes.

Comparison with Similar Compounds

1-Benzhydryl-N-methylazetidin-3-amine is similar to other synthetic cannabinoids, such as:

    JWH-018: Another synthetic cannabinoid with a similar mechanism of action but different chemical structure.

    AM-2201: A synthetic cannabinoid with a fluorinated structure, leading to different pharmacokinetic properties.

    UR-144: A synthetic cannabinoid with a different core structure but similar receptor binding properties.

Properties

IUPAC Name

1-benzhydryl-N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFKVNTZBGKHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988869
Record name 1-(Diphenylmethyl)-N-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69159-49-5
Record name 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diphenylmethyl)-N-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzhydryl-3-(methylamino)azetidine was prepared under the conditions of Example 9, but starting with 50 g of 1-benzhydryl-3-(methanesulphonyloxy)-azetidine and 48.9 g of methylamine in 250 cm3 of methanol. 27 g of 1-benzhydryl-3-(methylamino)azetidine are obtained in the form of a colorless solid, melting point 75° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-benzhydryl-azetidin-3-ol (15 g, 62.7 mmol) in pyridine (60 mL) was cooled to 0° C., treated with mesyl chloride (6.3 mL, 81 mmol) and stirred at room temperature for 3 hours. The mixture was partitioned between ether (300 mL) and H2O (150 mL). The ether layer was washed with H2O, washed with brine, dried (MgSO4), filtered and concentrated to provide a greenish solid. The solid (23.3 g) was mixed with methyl amine (40% in H2O, 90 mL) in DMF (60 mL), heated at 85° C. for 48 hours, cooled to room temperature, and partitioned between H2O (200 mL) and EtOAc (400 mL). The aqueous was extracted with additional EtOAc. The combined organics were extracted twice with 2 N HCl (200 mL). The combined 2M HCl layers were basified with NaOH (50%) and extracted with diethyl ether. The ether layer was washed with brine, dried (MgSO4), filtered, concentrated under reduced pressure and purified on a silica gel column eluting with NH4OH/MeOH/CH2Cl2 (0.4/4/96) to provide the title compound. NMR (CDCl3): δ 2.26 (s, 3H), 2.83 (t, J=6 Hz, 2H), 3.33 (m, 1H), 3.46 (t, J=6 Hz, 2H), 7.15-7.20 (m, 2H), 7.24-7.29 (m, 4H), 7.36-7.4 (m, 4H). MS (DCI-NH3) m/z 254 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
23.3 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methanesulfonic acid 1-benzhydryl-azetidin-3-yl ester (commercial, 40 g, 126 mmol) in i-PrOH (440 mL) was added methylamine (41% in water, 320 mL). The mixture was heated in a 1.6 L-Parr reactor for 3.5 h at 75° C. (1.5-2 bar). After cooling to rt the solution was concentrated, diluted with water and extracted with DCM. The combined org. phases were washed with brine, dried over MgSO4 and concentrated. The residue was suspended in TBME (150 mL) and treated with AcOH (7.28 mL, 126 mmol). The mixture was stirred for 1 h at rt and the resulting crystals were filtered, washed with TBME and dried under HV to afford the title intermediate as its AcOH salt (15.07 g, 38%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
7.28 mL
Type
reactant
Reaction Step Two

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